25S-Inokosterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25S-Inokosterone involves the extraction from the roots of the aforementioned plants. The process typically includes:
Extraction: Using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone.
Purification: High-performance liquid chromatography (HPLC) is employed to ensure the purity of the compound, which is typically ≥98%.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The roots of the plants are harvested, dried, and ground before undergoing solvent extraction and HPLC purification .
Chemical Reactions Analysis
Types of Reactions: 25S-Inokosterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
Scientific Research Applications
25S-Inokosterone has a wide range of applications in scientific research:
Mechanism of Action
25S-Inokosterone exerts its effects through several molecular targets and pathways:
Proliferation Promotion: It significantly promotes the proliferation of lipopolysaccharide-induced NRK52e cells.
Apoptosis Reduction: It reduces the rate of apoptosis in these cells.
Anti-inflammatory Activity: It shows weak inhibitory activity for thymus and activation-regulated chemokine expression levels in tumor necrosis factor-alpha plus interferon-gamma induced HaCaT cells.
Immunomodulatory Activity: It exhibits potent inhibition against tumor necrosis factor-alpha expression levels in A23187 plus phorbol-myrisrate acetate-induced RBL-2H3 cells.
Comparison with Similar Compounds
Ecdysterone: Another phytoecdysone with similar biological activities.
25R-Inokosterone: A stereoisomer of 25S-Inokosterone with slightly different biological properties.
Uniqueness: this compound is unique due to its specific configuration and potent biological activities, particularly its anti-inflammatory and immunomodulatory effects .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVCUBPURTQPQ-BMZRUTLMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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